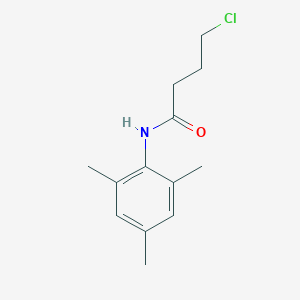

4-氯-N-(2,4,6-三甲基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

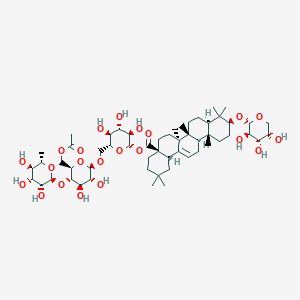

The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide involves the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium to produce various electrophiles, which are then coupled with different reagents to achieve the targeted compound. This process has been utilized to synthesize various derivatives of butanamides, showing the versatility and adaptability of the synthesis methods for producing compounds with different substituents and properties (Raza et al., 2019).

Molecular Structure Analysis

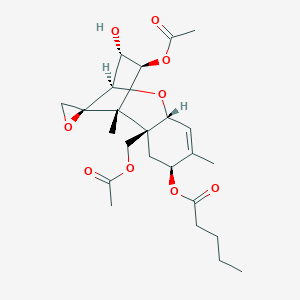

The molecular structure of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide and its derivatives has been characterized by techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data. These analytical methods provide detailed information on the molecular geometry, functional groups, and overall structural integrity of the compound, enabling a comprehensive understanding of its chemical nature (Raza et al., 2019).

Chemical Reactions and Properties

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including coupling and cyclocondensation, to produce a range of derivatives with potential biological activities. These reactions highlight the compound's reactivity and its ability to form bonds with other molecules, which is crucial for its potential applications in medicinal chemistry and drug development (Nazir et al., 2018).

Physical Properties Analysis

The physical properties of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, such as solubility, melting point, and crystalline structure, are important for its application in various fields. Studies involving solubility in different solvent mixtures and crystallization conditions provide insights into the compound's behavior under different environmental conditions, which is essential for its formulation and application in real-world scenarios (Pascual et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, including its reactivity, stability, and interactions with other chemical entities, are critical for its potential uses. Understanding these properties through experimental and computational studies helps in predicting the compound's behavior in chemical reactions and its compatibility with other substances, which is vital for its application in synthesis, drug design, and other chemical processes (Satheeshkumar et al., 2017).

科学研究应用

合成和生物活性

酪氨酸酶和黑色素抑制:涉及合成 N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基}丁酰胺的研究,其中包括 4-氯衍生物,突出了它们作为酪氨酸酶抑制剂和黑色素生成减少剂的潜力。这些化合物在体外和体内环境中均表现出显着的生物活性,表明在色素沉着药物开发中具有潜在应用,且副作用最小 (Raza 等人,2019)。

脂氧合酶抑制:另一项研究集中于合成丁酰胺衍生物,以抑制脂氧合酶酶,证明了它们作为抗炎剂的潜力。这些化合物的结构解析,包括它们的 NMR、IR 和质谱数据,为进一步的药物化学工作奠定了基础 (Aziz‐ur‐Rehman 等人,2016)。

脲酶抑制:基于吲哚的杂化恶二唑支架与 N-(取代苯基)丁酰胺(涉及 4-氯衍生物的合成)被评估其脲酶抑制潜力。发现这些化合物是有效的抑制剂,展示了针对与脲酶活性相关的疾病开发治疗剂的很有前途的途径 (Nazir 等人,2018)。

化学行为和应用

化学行为研究:研究了取代的 4-氯-N-苯基丁酰胺在碱性介质中的化学行为,揭示了它们的动力学、形成机理和分解的见解。这项研究提供了有关此类化合物反应性的有价值的信息,这可能与开发新的化学合成方法或了解相关药物的稳定性有关 (Sedlák 等人,2002)。

用于气体分离的聚酰亚胺合成:在材料科学领域,对用于气体分离的新型聚酰亚胺的研究包括从取代的邻苯二酚双(醚苯二甲酸酐)合成衍生物。氯-N-苯基丁酰胺衍生物参与此类合成,表明这些化合物在制造具有选择性气体渗透性的先进材料中的应用,这对于各种工业过程至关重要 (Al-Masri 等人,2000)。

属性

IUPAC Name |

4-chloro-N-(2,4,6-trimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHBNHLTMDYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395318 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,4,6-trimethylphenyl)butanamide | |

CAS RN |

121513-35-7 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)